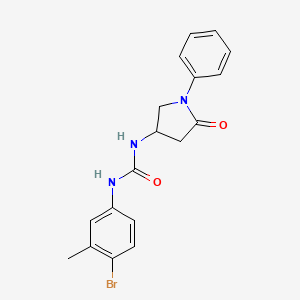

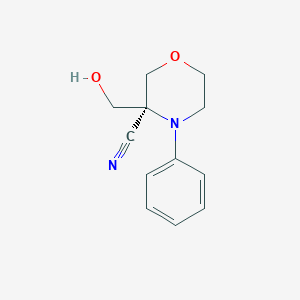

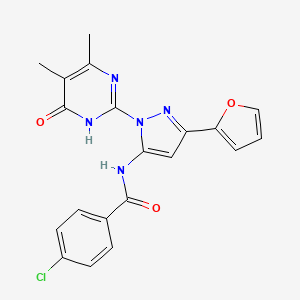

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . Thiazole, on the other hand, is a similar heterocyclic compound that contains a nitrogen and a sulfur atom .

Molecular Structure Analysis

The molecular structure of these compounds is determined by the arrangement of atoms and the bonds between them. Imidazole, for example, contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of a compound depend on its molecular structure and the nature of the functional groups present.Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Research into the synthesis of derivatives related to 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide and their antibacterial properties has been a significant area of interest. Kumaraswamy Gullapelli et al. (2014) synthesized compounds with antibacterial activity by reacting 2-(4-aminophenyl) benzimidazole with 2-mercapto-4-hydroxy-6-methyl pyramidine, derived from p-amino benzoic acid and benzene 1,2 diamine Gullapelli, K., Thupurani, M., & Brahmeshwari, G. (2014). Another study by K. Ramalingam et al. (2019) focused on synthesizing benzimidazole derivatives as antibacterial agents, starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, indicating significant activity against bacteria Ramalingam, K., Ramesh, D., & Sreenivasulu, B. (2019).

Antioxidant and Antitumor Applications

J. Basta et al. (2017) explored benzimidazole derivatives as antioxidants for base oil, demonstrating their potential in inhibiting oil oxidation Basta, J., El-Bassoussi, A., Salem, A., Nessim, M., Ahmed, M., & Attia, S. (2017). Furthermore, the synthesis of new benzimidazole–thiazole derivatives as anticancer agents was undertaken by Z. M. Nofal et al. (2014), who evaluated their cytotoxic activity against HepG2 and PC12 cell lines, showing promising results Nofal, Z. M., Soliman, E., El-Karim, S. H. A., El-Zahar, M., Srour, A. M., Sethumadhavan, S., & Maher, T. (2014).

Enzyme Inhibition for Therapeutic Use

The discovery of clinical candidate K-604 by K. Shibuya et al. (2018), a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrates the therapeutic potential of benzimidazole derivatives in treating diseases involving ACAT-1 overexpression Shibuya, K., Kawamine, K., Ozaki, C., Ohgiya, T., Edano, T., Yoshinaka, Y., & Tsunenari, Y. (2018).

Mécanisme D'action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Orientations Futures

Propriétés

IUPAC Name |

2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c21-10-13-8-18-16(20(13)9-12-4-2-1-3-5-12)24-11-14(22)19-15-17-6-7-23-15/h1-8,21H,9-11H2,(H,17,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAWYOSXFIEAHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC=CS3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2385059.png)

![5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385065.png)

![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)

![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2385076.png)